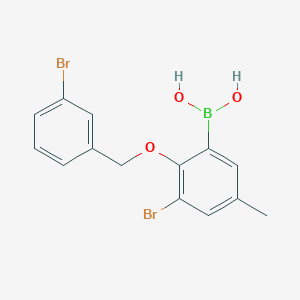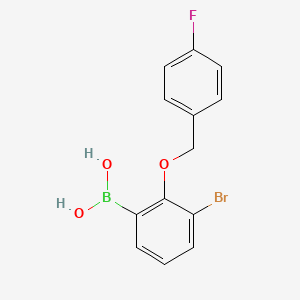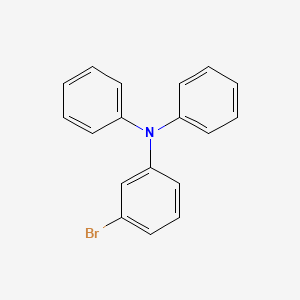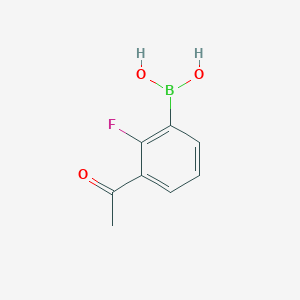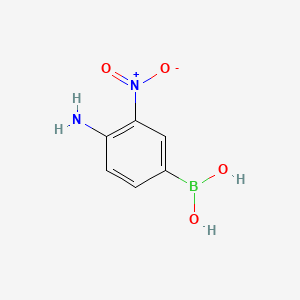![molecular formula C12H17NO B1284344 [3-(Pyrrolidin-1-ylmethyl)phenyl]methanol CAS No. 91271-59-9](/img/structure/B1284344.png)
[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is a chemical compound with the linear formula C12H18N2 . It has a molecular weight of 190.29 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is a solid or liquid at room temperature . More specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol”, is widely used in medicinal chemistry due to its versatility and biological activity. This compound can serve as a scaffold for developing novel biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules .
Biological Activity: Stereoselectivity and Enantioselectivity
The stereogenicity of the pyrrolidine ring’s carbons in “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is crucial in the development of selective and potent therapeutic agents .
Antimicrobial Applications
Derivatives of pyrrolidine, such as “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol”, have shown promising antimicrobial effects. They can be used to develop new compounds with activity against various infections, including resistant strains .
Anticancer Research
Pyrrolidine derivatives are being explored for their anticancer properties. The introduction of “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” into cancer research could lead to the synthesis of novel compounds with potential antitumor activities .
Anti-inflammatory and Analgesic Effects
The compound’s pyrrolidine moiety has been associated with anti-inflammatory and analgesic effects. This makes it a valuable candidate for the synthesis of new drugs aimed at treating inflammatory diseases and pain management .
Neuropharmacology: Antidepressant and Anticonvulsant Properties
Research has indicated that pyrrolidine derivatives exhibit antidepressant and anticonvulsant activities. “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” could be used to develop new treatments for neurological disorders .
Agrochemical Industry: Pesticides and Herbicides
The structural diversity offered by pyrrolidine derivatives makes them suitable for use in the agrochemical industry. “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” could be utilized in the design of new pesticides and herbicides with enhanced efficacy .
Material Science: Organic Synthesis and Functional Materials
In material science, “[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” can be used as an intermediate in organic synthesis to create functional materials with specific properties for various applications .
Safety And Hazards
“[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,14H,1-2,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFREPVLJDRBOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586196 |
Source


|
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol | |
CAS RN |
91271-59-9 |
Source


|
| Record name | 3-(1-Pyrrolidinylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91271-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

